Application: Monopotassium aspartate can be used in the production of aspartic proteases . These proteases have various applications in industries such as food, beverage, leather, pharmaceutical, medical, and detergent industries .
Method of Application: Aspartic proteases are produced by microorganisms. Genetic engineering techniques are used to alter the DNA of these microorganisms to optimize their biochemical processes and improve the production of specific compounds like aspartic proteases .
Results or Outcomes: Aspartic proteases have been successfully used in various industries. For example, in the beverage industry, they are used as alternatives to clarifying agents .
Monopotassium aspartate is a potassium salt of aspartic acid, an amino acid that plays a crucial role in various biological processes. It is characterized by the chemical formula and is commonly found in both plants and animals, particularly in sugar cane and sugar beets. This compound serves as a source of potassium, which is essential for numerous physiological functions, including nerve transmission and muscle contraction .
Additionally, Monopotassium aspartate can participate in electrodialysis processes, where it can be derived from monoammonium L-aspartate through metathesis reactions .
Monopotassium aspartate exhibits various biological activities primarily due to its role as a potassium source. Potassium is vital for maintaining cellular homeostasis, regulating blood pressure, and supporting muscle function. The compound has been studied for its potential benefits in treating conditions related to potassium deficiency (hypokalemia) and may also play a role in metabolic processes involving amino acids .
The synthesis of Monopotassium aspartate can be achieved through several methods:
Monopotassium aspartate has various applications, including:
Research on Monopotassium aspartate's interactions indicates that it may affect the absorption of certain medications. For instance, it has been noted that the presence of aluminum hydroxide can decrease the absorption efficiency of Monopotassium phosphate, which may have similar properties due to its potassium content . Further studies are necessary to fully understand the pharmacokinetic interactions involving Monopotassium aspartate.
Several compounds share similarities with Monopotassium aspartate in terms of structure or function:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Dipotassium Aspartate | Contains two potassium ions; used for similar applications. | |
Magnesium Aspartate | Provides magnesium instead of potassium; involved in metabolic processes. | |
Calcium Aspartate | Offers calcium; used for bone health and muscle function. |
Monopotassium aspartate is unique due to its specific role in providing potassium while also participating in amino acid metabolism, distinguishing it from other similar compounds that focus on different cations or functions .
The most established method involves neutralizing L-aspartic acid with potassium carbonate (K$$2$$CO$$3$$) or potassium hydroxide (KOH). Key steps include:
Example Protocol:
Yields exceed 90% with purity >97%.
Freeze-drying is preferred for hygroscopic batches:
Potassium fluoride (KF) reacts with L-asparagine to produce monopotassium aspartate and hydrofluoric acid, though this method is less common due to HF handling risks.
Monopotassium aspartate’s solubility complicates crystallization:
Solvent | Solubility (g/100 mL, 30°C) | |
---|---|---|
Water | 16 | |
Ethanol | 12 | |
Methanol | 11 |
Ethanol-induced crystallization at -25°C achieves 93% yield but requires precise temperature control.
Potassium carbonate prices fluctuate significantly:
Region | Price (USD/metric ton, 2020) | |
---|---|---|
United States | 949 | |
China | 901 | |
Europe | 1,260 |
Using KOH instead of K$$2$$CO$$3$$ reduces costs by 15–20% but increases pH adjustment complexity.
Electrodialysis metathesis (EDM) directly converts monoammonium L-aspartate to monopotassium aspartate:
L-Aspartase-Catalyzed Production:
Decarboxylative Aldol Reaction:A novel enzymatic method synthesizes noncanonical amino acids via decarboxylative aldol addition, though scalability remains untested.